molecular formula C15H8Cl2N4O3S B2480603 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide CAS No. 392242-03-4

2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide

Cat. No.: B2480603
CAS No.: 392242-03-4
M. Wt: 395.21
InChI Key: CCRVXDDIRBTZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C15H8Cl2N4O3S and its molecular weight is 395.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Development

  • Development of Anticonvulsants : Derivatives of 1,3,4-thiadiazole, including compounds related to 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide, have shown promise as potential anticonvulsants. In particular, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide demonstrated high anticonvulsive activity and underwent preclinical studies. Quality control methods for these compounds were developed, focusing on identification, determination of impurities, and quantitative determination (Sych et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition : Certain 1,3,4-thiadiazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. The study highlighted the correlation between inhibition efficiencies and quantum chemical parameters of these compounds (Bentiss et al., 2007).

Pharmacological Evaluation

  • Antibacterial and Anti-inflammatory Properties : A range of 2,5-disubstituted-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial and anti-inflammatory activities. This included compounds with structural similarities to the chemical (Ahmad & Singh, 2013).

Antiviral Activity

  • Antiviral Potential : Research has been conducted on the antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which are closely related to the compound of interest. These studies found that certain derivatives possessed anti-tobacco mosaic virus activity (Chen et al., 2010).

Physicochemical Studies

  • Physico-Chemical Properties : Studies have examined the physicochemical properties of similar compounds, such as N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, including their solubility and distribution coefficients (Ol’khovich et al., 2017).

Antimicrobial Agents

  • Synthesis as Antimicrobial Agents : Research into the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives demonstrated their moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Antidiabetic Agents

  • Antidiabetic Activity : A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed their potential as antidiabetic agents. The study involved molecular docking and dynamic simulation studies to validate their inhibitory potential (Thakral et al., 2020).

Molecular Structure Analysis

  • Molecular Structure Analysis : Comparisons between observed and theoretical calculations on the structure of similar compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have been conducted to understand their molecular configuration (Kerru et al., 2019).

Anti-Leishmanial Activity

  • Anti-Leishmanial Potential : Research on the synthesis and evaluation of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing novel functionalities demonstrated their effectiveness against Leishmania major (Tahghighi et al., 2012).

Synthesis for Specific Applications

  • Specialized Synthesis Methods : Various studies have explored the synthesis of thiadiazole derivatives for specific applications, including anticancer agents and corrosion inhibitors, demonstrating the versatility and potential of these compounds in various fields (Gomha et al., 2014).

Future Directions

The compound “2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide” and its derivatives have shown promising results in in vitro antidiabetic studies . Future research could focus on further exploring its potential therapeutic applications, including its anticancer and antiviral properties .

Properties

IUPAC Name

2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O3S/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(21(23)24)5-6-12(11)17/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRVXDDIRBTZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.